6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5FN4 |
|---|---|
Molecular Weight |
152.13 g/mol |
IUPAC Name |
6-fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C6H5FN4/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H,(H2,8,9,10) |
InChI Key |
PWNBZALNJPHVKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=NN2C=C1F)N |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Fluorination
The 6-position’s electronic environment favors electrophilic substitution, but competing reactions at the 2- and 4-positions necessitate directing groups. Introducing electron-withdrawing groups (e.g., nitro or cyano) at strategic positions enhances fluorine incorporation at C6. For example, pre-functionalizing the pyrrole ring with a nitro group increases 6-fluorination yield by 15%.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, chloramine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₅FN₄
- Molecular Weight : 152.13 g/mol
- CAS Number : 159326-68-8
The presence of the fluorine atom at the 6-position enhances the compound's reactivity and biological activity. The compound can undergo nucleophilic substitution reactions and cyclization processes, making it versatile in synthetic chemistry.
Medicinal Chemistry
6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine has garnered attention for its role in drug development:
- Antiviral Properties : It is a key component in synthesizing antiviral drugs like remdesivir, which is used to treat COVID-19 by inhibiting RNA-dependent RNA polymerase .
- Cancer Therapy : The compound serves as a scaffold for developing kinase inhibitors targeting cancer pathways. It has been identified as an inhibitor of enzymes such as tankyrase and phosphoinositide 3-kinase (PI3K), which are implicated in cancer progression .
Chemical Synthesis
In synthetic chemistry, this compound is utilized as a building block for creating more complex molecules. Its ability to participate in various chemical reactions allows chemists to develop novel compounds with potential therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of this compound exhibit potent antiviral activity against various viruses by disrupting their replication mechanisms. The findings indicate that modifications to the compound's structure can enhance its efficacy against specific viral targets.
Case Study 2: Cancer Treatment
Research focused on the development of kinase inhibitors derived from this compound showed promising results in preclinical models. These inhibitors demonstrated significant antiproliferative effects on cancer cell lines by selectively targeting signaling pathways essential for tumor growth.
Mechanism of Action
The mechanism of action of 6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, it targets the RNA-dependent RNA polymerase, inhibiting viral replication . In cancer therapy, it acts as a kinase inhibitor, disrupting the signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of pyrrolo[2,1-f][1,2,4]triazin-4-amine, highlighting substituent effects on reactivity, biological activity, and applications:
Key Insights from Comparisons :
Substituent Position and Reactivity: Halogens (Br, I) at position 7 enhance reactivity in cross-coupling reactions, critical for antiviral drug synthesis . Piperazine-phenyl substituents at position 7 improve target selectivity (e.g., PI3Kδ inhibition) due to hydrophobic and hydrogen-bonding interactions .
Biological Activity :
- The parent compound’s antiviral utility stems from its ability to mimic natural nucleobases, disrupting viral replication . Fluorination at position 6 could enhance metabolic stability and bioavailability, a trend observed in other fluorinated pharmaceuticals.
- Substituted derivatives (e.g., 7-phenylpiperazine) demonstrate therapeutic versatility, targeting kinases (PI3Kδ) or proliferative pathways .
Synthetic Accessibility :
- Continuous flow methods enable scalable production of 7-bromo derivatives (>80% yield) , whereas batch synthesis of the parent compound requires multistep routes (7 steps) . Fluorination would likely necessitate specialized reagents (e.g., Selectfluor®) or catalysts.
Physicochemical Properties: The parent compound’s moderate LogP (0.89) and polar surface area (56.21 Ų) suggest balanced permeability and solubility.
Biological Activity
6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound with the molecular formula and a molecular weight of 152.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
- CAS Number : 2169576-68-3
- Molecular Formula :
- Molecular Weight : 152.13 g/mol
- Purity : Minimum 97% .
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,1-f][1,2,4]triazin compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain fluorinated triazine derivatives can inhibit the proliferation of breast, colon, and lung cancer cells .
Case Study: Antiproliferative Activity
A notable study evaluated the antiproliferative effects of synthesized fluorinated triazines. The highest activity was reported for a derivative containing a pyridine moiety, which demonstrated remarkable inhibition against cancer cell lines without affecting dihydrofolate reductase (DHFR), suggesting alternative mechanisms of action .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds in this class have been noted for their ability to inhibit key enzymes involved in cancer progression such as DNA topoisomerase IIα and various kinases .
- Receptor Binding : There is evidence that these compounds can interact with central nervous system (CNS) receptors like serotonin and histamine receptors, indicating potential applications in treating neurological disorders .
Comparative Biological Activity Table
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors like hydrazides and guanidines. The introduction of fluorine atoms is crucial for enhancing biological activity and selectivity towards specific targets .
Synthesis Example
A common synthetic route includes:
- Formation of the pyrrole structure.
- Introduction of fluorine through halogenation.
- Cyclocondensation to form the triazine ring system.
Q & A
Q. What are the standard synthetic routes for Pyrrolo[2,1-f][1,2,4]triazin-4-amine, and how are intermediates purified?
Methodological Answer: Batch synthesis is a common approach, involving multi-step reactions with intermediates like 7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine. Key steps include cyclization and halogenation, followed by purification via column chromatography or recrystallization. Purity is confirmed using HPLC (≥97%) and NMR to validate structural integrity .
Q. How can researchers characterize the purity and structural identity of Pyrrolo[2,1-f][1,2,4]triazin-4-amine?
Methodological Answer: Combine analytical techniques:
- HPLC : Assess purity (≥97% in commercial samples) .
- NMR : Confirm hydrogen environments match the expected structure .
- Mass spectrometry : Verify molecular weight (134.14 g/mol) and isotopic patterns . Discrepancies in reported molecular weights (e.g., 134.139 vs. 134.14) require cross-validation using high-resolution mass spectrometry (HRMS) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store at 0–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Monitor for discoloration or precipitate formation, which indicate decomposition. Safety protocols from handling guidelines should be followed, including PPE and fume hood use .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives?
Methodological Answer: Implement reaction path search algorithms (e.g., quantum chemical calculations) to predict intermediates and transition states. For example, ICReDD’s approach integrates computational modeling with experimental data to narrow reaction conditions (e.g., solvent selection, temperature) and reduce trial-and-error experimentation. This method accelerates the development of halogenated derivatives (e.g., 7-bromo or 6-fluoro analogs) .
Q. How can contradictory physicochemical data (e.g., density, purity) be resolved in academic studies?
Methodological Answer:
- Density discrepancies (1.5 g/cm³ in one study vs. unverified elsewhere): Replicate measurements using gas pycnometry or X-ray crystallography-derived lattice parameters.
- Purity variations (95% vs. 98%): Compare batch-specific certificates of analysis (CoA) and validate via independent HPLC protocols with standardized reference materials .
- LogP differences : Use shake-flask or chromatographic methods (e.g., reverse-phase HPLC) under controlled pH and temperature .
Q. What strategies are employed to study the structure-activity relationship (SAR) of Pyrrolo[2,1-f][1,2,4]triazin-4-amine in pharmaceutical applications?
Methodological Answer:
- Functionalization : Introduce substituents (e.g., fluorine at position 6) to modulate electronic effects and binding affinity. For example, crystalline forms of related compounds (e.g., (3R,4R)-4-amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol) are synthesized and tested for solubility and bioactivity .
- Biological assays : Use kinase inhibition assays or cell-based models to correlate structural modifications (e.g., bromination at position 7) with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
